(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Overview
Description
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is a synthetic compound with the chemical name (R,Z)-2-(®-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-ethylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid . It is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. This analog is primarily used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid involves multiple steps, starting with the preparation of the thiazine ring. The key steps include:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a thioamide and an α-halo ketone.
Introduction of Functional Groups: The amino and hydroxyimino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the thiazine ring with the appropriate side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediate compounds.
Purification: Purification of intermediates using techniques such as crystallization and chromatography.
Final Assembly and Purification: The final compound is assembled and purified to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Nucleophilic substitution reactions can modify the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in pharmaceutical research .
Scientific Research Applications
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefdinir: The parent compound, a third-generation cephalosporin antibiotic.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefpodoxime: A cephalosporin antibiotic with a broader spectrum of activity.
Uniqueness
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is unique due to its modified thiazine ring structure, which imparts distinct chemical and biological properties. This modification enhances its stability and potential efficacy compared to other cephalosporins .
Biological Activity
The compound (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is a thiazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiazine ring, carboxylic acid groups, and an amino-thiazole moiety. The stereochemistry at specific positions contributes to its biological activity.
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study evaluating various thiazine compounds found that modifications at the thiazine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Thiazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazine compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. Specifically, the compound this compound has been reported to inhibit cell proliferation in various cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and microbial growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazine derivatives, including the compound in focus. Results showed a significant reduction in bacterial viability in treated samples compared to controls. The minimum inhibitory concentration (MIC) was determined to be notably low for this compound against several strains of bacteria .
Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this thiazine derivative. The IC50 value was calculated to be approximately 25 µM .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8-/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZQEIIEDMRPD-NFOWBNJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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